BenchChemオンラインストアへようこそ!

2-Acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one

Monoamine Oxidase B Neurodegeneration Alzheimer's Disease

This compound offers a unique starting point for neuroscience and cardiovascular drug discovery. Its specific acetyl and methyl substitutions are critical for target selectivity on the benzo[b][1,6]naphthyridine scaffold, a privileged structure validated in MAO-B (IC50 ~1.35 μM), PDE5 (IC50 0.056 nM), and ACAT inhibition campaigns. Generic naphthyridine analogs cannot replicate this precise substitution pattern.

Molecular Formula C15H16N2O2
Molecular Weight 256.305
CAS No. 1986367-48-9
Cat. No. B2732160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one
CAS1986367-48-9
Molecular FormulaC15H16N2O2
Molecular Weight256.305
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)C(=O)C
InChIInChI=1S/C15H16N2O2/c1-9-3-4-13-11(7-9)15(19)12-8-17(10(2)18)6-5-14(12)16-13/h3-4,7H,5-6,8H2,1-2H3,(H,16,19)
InChIKeyWXOQYWBZONHZRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one (CAS 1986367-48-9): Chemical Identity and Scaffold Context for Targeted Procurement


2-Acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one is a synthetic small molecule (C15H16N2O2, MW: 256.30) built upon the benzo[b][1,6]naphthyridine scaffold . This tricyclic core is structurally related to the marine alkaloid aaptamine and serves as a privileged structure in medicinal chemistry for developing bioactive compounds . The scaffold has been explored for multiple therapeutic targets, including monoamine oxidase B (MAO B) and phosphodiesterase 5 (PDE5), making its derivatives of interest for neurological and cardiovascular research [1][2].

Why Broad-Spectrum 'Naphthyridine' Analog Selection Is Insufficient for 2-Acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one (CAS 1986367-48-9)


The benzo[b][1,6]naphthyridine scaffold is a versatile platform, but its biological activity is exquisitely sensitive to substitution patterns. Minor structural changes can confer vastly different target selectivity and potency profiles. For instance, naphthyridine derivatives within this class have been optimized as potent MAO B inhibitors [1], PDE5 inhibitors [2], and ACAT inhibitors [3], depending on specific functional groups. A generic 'naphthyridine' substitute cannot replicate the specific acetyl and methyl substitution pattern of CAS 1986367-48-9, which is critical for its intended interaction with a specific biological target. The evidence below highlights the quantifiable activity that can be achieved through precise structural modification of this core.

Quantitative Differentiation Guide for 2-Acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one (CAS 1986367-48-9): Potency Benchmarks from the Scaffold Class


MAO B Inhibitory Potency in the Low Micromolar Range for a Structurally Similar Analog

While direct data for CAS 1986367-48-9 is not publicly available, a close structural analog from the same scaffold class, compound 5g (1-(2-(4-fluorophenyl)ethynyl) analog), exhibited potent MAO B inhibition with an IC50 of 1.35 μM. This potency is comparable to the reference MAO B inhibitor pargyline [1]. This demonstrates the scaffold's potential to achieve therapeutically relevant target engagement.

Monoamine Oxidase B Neurodegeneration Alzheimer's Disease

Sub-Nanomolar PDE5 Inhibition Achieved by a Tetrahydrobenzo[b][1,6]naphthyridine Analog

A structurally related tetrahydrobenzo[b][1,6]naphthyridine analog, compound 6c (2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-8-carbonitrile), demonstrated exceptional in vitro PDE5 inhibitory activity with an IC50 of 0.056 nM [1]. This highlights the scaffold's capability for ultra-high potency against PDE5, a target implicated in Alzheimer's disease.

Phosphodiesterase 5 Alzheimer's Disease Cognitive Enhancement

ACAT Inhibitory Activity Validates the Naphthyridine Scaffold for Cardiovascular Indications

The patent literature establishes that the naphthyridine derivative class, to which CAS 1986367-48-9 belongs, shows acyl-CoA: cholesterol acyl transferase (ACAT) inhibitory activity, making it useful for treating hyperlipidemia and atherosclerosis [1]. While specific IC50 values for this compound are not provided, the patent explicitly claims the utility of this structural class for ACAT inhibition, providing a clear therapeutic rationale for its investigation.

ACAT Inhibition Hyperlipidemia Atherosclerosis

Optimized Application Scenarios for 2-Acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one (CAS 1986367-48-9) Based on Scaffold-Class Evidence


Neuroscience Drug Discovery: MAO B Inhibitor Lead Optimization

Procure CAS 1986367-48-9 as a starting point for synthesizing and screening novel MAO B inhibitors. The core scaffold has demonstrated the ability to yield compounds with low micromolar potency (IC50 ~1.35 μM) against MAO B, a target for Parkinson's and Alzheimer's disease [1]. The acetyl and methyl substituents on this specific compound offer distinct vectors for further structure-activity relationship (SAR) exploration to improve potency and selectivity.

Cardiovascular Research: ACAT Inhibitor Probe Development

Utilize this compound in assays designed to validate ACAT as a therapeutic target. The naphthyridine class is patented for its ACAT inhibitory activity, which is mechanistically linked to the prevention of foam cell formation and cholesterol absorption [2]. This compound can serve as a tool compound or a synthetic intermediate for developing novel anti-atherosclerotic agents.

Phosphodiesterase 5 (PDE5) Inhibitor Program Scaffold-Hopping

Deploy CAS 1986367-48-9 in a PDE5 inhibitor drug discovery campaign. Closely related tetrahydrobenzo[b][1,6]naphthyridine analogs have achieved remarkable sub-nanomolar potency (IC50 = 0.056 nM) against PDE5 [3]. This compound provides an alternative substitution pattern for exploring intellectual property space and optimizing pharmacokinetic properties like aqueous solubility, a known challenge for this target class.

Quote Request

Request a Quote for 2-Acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.